molecular formula C22H28N2O3S B2654531 N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-46-7

N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2654531
CAS RN: 941904-46-7
M. Wt: 400.54
InChI Key: CMJGUPIJRDWILO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as DMT, is a novel compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of piperidinylacetamides. DMT is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and its potential therapeutic applications.

Scientific Research Applications

Biological Activity

The biological activities of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been extensively studied. For instance, benzyl and sulfonyl derivatives have shown significant antibacterial, antifungal, and anthelmintic activities, with certain compounds demonstrating effectiveness against various pathogens. This suggests potential for these compounds in developing new antimicrobial agents (Khan et al., 2019). Additionally, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been investigated for their antimicrobial activities, particularly against fungi, indicating the importance of structural modifications in enhancing biological efficacy (Mokhtari & Pourabdollah, 2013).

Synthesis and Chemical Properties

The synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide and its scale-up from bench synthesis to pilot production has been detailed, highlighting the practical approaches to synthesizing this compound with a high yield. This work is crucial for facilitating further research and application development involving this compound (Guillaume et al., 2003).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16-10-12-20(13-11-16)28(26,27)24-14-5-4-9-19(24)15-21(25)23-22-17(2)7-6-8-18(22)3/h6-8,10-13,19H,4-5,9,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJGUPIJRDWILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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